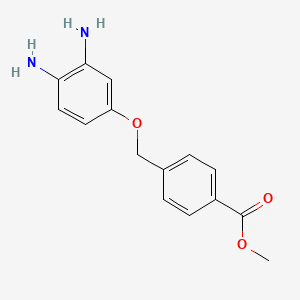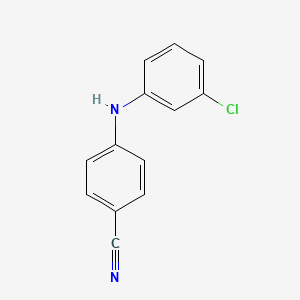
4-(2-Methylpyridin-3-yl)oxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylpyridin-3-yl)oxyaniline is an organic compound that features a pyridine ring substituted with a methyl group at the 2-position and an aniline group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpyridin-3-yl)oxyaniline typically involves the coupling of 2-methylpyridin-3-amine with an appropriate aniline derivative. One common method is the Suzuki cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-nitrogen bond . The reaction conditions often include the use of arylboronic acids and bases such as potassium carbonate in a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods utilize packed columns with catalysts such as Raney nickel and solvents like 1-propanol . This approach offers advantages in terms of shorter reaction times, increased safety, and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methylpyridin-3-yl)oxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the pyridine or aniline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Applications De Recherche Scientifique
4-(2-Methylpyridin-3-yl)oxyaniline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(2-Methylpyridin-3-yl)oxyaniline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpyridine: A simpler analogue with a methyl group at the 2-position of the pyridine ring.
4-Aminopyridine: A compound with an amino group at the 4-position of the pyridine ring.
2,3-Diphenyl-pyridine: A more complex analogue with phenyl groups at the 2 and 3 positions of the pyridine ring.
Uniqueness
4-(2-Methylpyridin-3-yl)oxyaniline is unique due to the presence of both a methyl group and an aniline group on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C12H12N2O |
|---|---|
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
4-(2-methylpyridin-3-yl)oxyaniline |
InChI |
InChI=1S/C12H12N2O/c1-9-12(3-2-8-14-9)15-11-6-4-10(13)5-7-11/h2-8H,13H2,1H3 |
Clé InChI |
CJRCZDVVZJALID-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=N1)OC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Bromophenyl)methyl]-4,6-dimethylindol-5-amine](/img/structure/B13869415.png)
![4-[(4-Propan-2-ylphenyl)methoxy]piperidine](/img/structure/B13869421.png)
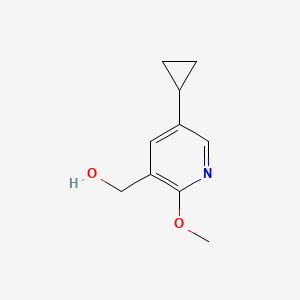
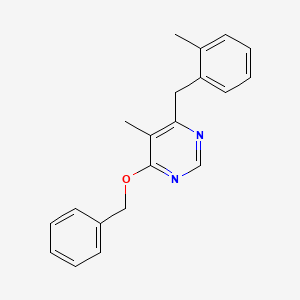
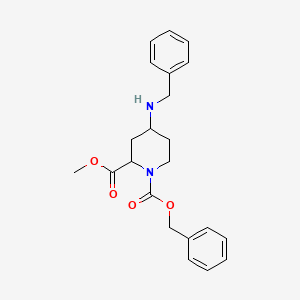
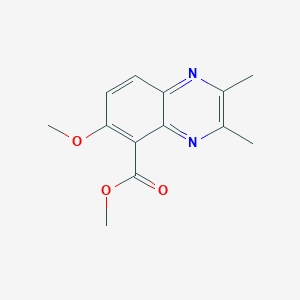



![Ethyl 2-[4-[(2-chloro-6-methoxybenzoyl)amino]phenyl]acetate](/img/structure/B13869479.png)
